molecular formula C21H20ClN3O2 B287059 N-[4-(4-chlorobenzoyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

N-[4-(4-chlorobenzoyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

Cat. No. B287059
M. Wt: 381.9 g/mol
InChI Key: UYBWCYBBJRQZRI-UHFFFAOYSA-N
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Description

N-[4-(4-chlorobenzoyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, also known as CPP-ACP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of dentistry. CPP-ACP is a white crystalline powder that is soluble in water and has a molecular weight of 505.02 g/mol.

Mechanism of Action

N-[4-(4-chlorobenzoyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide works by binding to the tooth surface and forming a protective layer that can prevent demineralization and promote remineralization. N-[4-(4-chlorobenzoyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is able to bind to hydroxyapatite, the main mineral component of teeth, and form a stable complex that can release calcium and phosphate ions. These ions can then be used to remineralize the tooth surface and prevent the formation of dental caries.
Biochemical and Physiological Effects:
N-[4-(4-chlorobenzoyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has been shown to have a number of biochemical and physiological effects in the oral cavity. Studies have shown that N-[4-(4-chlorobenzoyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide can increase the microhardness of enamel and dentin, as well as increase the resistance of teeth to acid erosion. N-[4-(4-chlorobenzoyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has also been shown to have antimicrobial properties against various oral pathogens, including Streptococcus mutans, the main bacteria responsible for dental caries.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[4-(4-chlorobenzoyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide in lab experiments is its ability to promote remineralization and prevent demineralization of teeth. This makes N-[4-(4-chlorobenzoyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide a valuable tool for studying the effects of various treatments on dental caries and other oral diseases. However, one of the limitations of using N-[4-(4-chlorobenzoyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide in lab experiments is its complex synthesis method, which can make it difficult to obtain the compound in large quantities.

Future Directions

There are a number of future directions for research on N-[4-(4-chlorobenzoyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. One area of focus is the development of new formulations of N-[4-(4-chlorobenzoyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide that can be used in various dental products, such as toothpaste and mouthwash. Another area of focus is the study of the long-term effects of N-[4-(4-chlorobenzoyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide on oral health, including its potential to prevent the formation of dental caries and other oral diseases. Additionally, research is needed to determine the optimal dosage and frequency of N-[4-(4-chlorobenzoyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide application for maximum efficacy.

Synthesis Methods

N-[4-(4-chlorobenzoyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is synthesized through a multi-step process that involves the reaction of 4-chlorobenzoyl chloride with 4-aminobenzophenone to form a benzoyl-substituted ketone intermediate. This intermediate is then reacted with 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid to form N-[4-(4-chlorobenzoyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide.

Scientific Research Applications

N-[4-(4-chlorobenzoyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has been extensively studied in the field of dentistry due to its potential applications in remineralization and prevention of dental caries. N-[4-(4-chlorobenzoyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is believed to work by binding to the tooth surface, forming a protective layer that can prevent demineralization and promote remineralization. N-[4-(4-chlorobenzoyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has also been studied for its potential use in the treatment of dentin hypersensitivity, as well as its antimicrobial properties against various oral pathogens.

properties

Product Name

N-[4-(4-chlorobenzoyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

Molecular Formula

C21H20ClN3O2

Molecular Weight

381.9 g/mol

IUPAC Name

N-[4-(4-chlorobenzoyl)phenyl]-2-methyl-5-propylpyrazole-3-carboxamide

InChI

InChI=1S/C21H20ClN3O2/c1-3-4-18-13-19(25(2)24-18)21(27)23-17-11-7-15(8-12-17)20(26)14-5-9-16(22)10-6-14/h5-13H,3-4H2,1-2H3,(H,23,27)

InChI Key

UYBWCYBBJRQZRI-UHFFFAOYSA-N

SMILES

CCCC1=NN(C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl)C

Canonical SMILES

CCCC1=NN(C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

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